Fmoc-Nle-OH

Descripción general

Descripción

Fmoc-Nle-OH, also known as N-α-Fmoc-Nle-OH, is a derivative of the amino acid norleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Aplicaciones Científicas De Investigación

Fmoc-Nle-OH has several applications in scientific research:

Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

Protein Research: The compound is used to study protein structure and function, as well as in genetic engineering research.

Drug Development: This compound serves as a starting material for the design and synthesis of drug candidates.

Mecanismo De Acción

Target of Action

Fmoc-Nle-OH, also known as Fmoc-L-norleucine, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a base-labile protecting group . This means it can be removed by a base, allowing the amine it was protecting to participate in further reactions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

As a protecting group, this compound plays a crucial role in solid-phase peptide synthesis (SPPS) . It protects the amine group during the synthesis process, allowing for the stepwise addition of amino acids to a growing peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the final product .

Pharmacokinetics

Its solubility in organic solvents such as methanol, dichloromethane, and dimethyl sulfoxide is crucial for its role in peptide synthesis .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine group during synthesis, this compound allows for the precise control of peptide assembly .

Action Environment

The action of this compound is influenced by the pH of the environment . As a base-labile protecting group, it can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time . Additionally, the compound is stable at a storage temperature of 2-30°C , indicating that temperature can also influence its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Fmoc-L-norleucine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily through the formation of peptide bonds, which are fundamental to the structure and function of proteins.

Cellular Effects

The effects of Fmoc-L-norleucine on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-L-norleucine exerts its effects through its involvement in peptide bond formation . It can bind to biomolecules, participate in enzyme activation or inhibition, and contribute to changes in gene expression through its role in protein synthesis .

Temporal Effects in Laboratory Settings

Over time, the effects of Fmoc-L-norleucine in laboratory settings can change. This is primarily due to the stability and degradation of the compound. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in protein synthesis.

Metabolic Pathways

Fmoc-L-norleucine is involved in metabolic pathways related to protein synthesis . It interacts with enzymes and cofactors during peptide bond formation. This could also include any effects on metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Nle-OH typically involves the reaction of norleucine with Fmoc-carbamate under basic conditions. This reaction results in the formation of this compound, which can be purified and used in peptide synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Nle-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

Carbodiimides: Commonly used in peptide coupling reactions to activate carboxyl groups.

Major Products

The major products formed from these reactions include peptides and peptide fragments, which are used in various biochemical and pharmaceutical applications .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-leucine: Similar in structure but with a different side chain.

Fmoc-L-isoleucine: Another similar compound with a branched side chain.

Uniqueness

Fmoc-Nle-OH is unique due to its linear side chain, which distinguishes it from other Fmoc-protected amino acids with branched side chains. This linear structure can influence the properties and behavior of the peptides synthesized using this compound .

Actividad Biológica

Fmoc-Nle-OH , or Fluorenylmethyloxycarbonyl-norleucine , is a synthetic amino acid derivative widely used in peptide synthesis. Norleucine (Nle) is a non-canonical amino acid that serves as a bioisosteric replacement for methionine (Met) due to its similar structure and properties. This article explores the biological activity of this compound, focusing on its applications in drug design, metabolic stability, and therapeutic potential.

Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which facilitates solid-phase peptide synthesis (SPPS). The use of Nle instead of Met enhances the metabolic stability of peptides, making them less susceptible to oxidative degradation. This characteristic is particularly valuable in developing peptides with prolonged therapeutic effects.

1. Opioid Agonist and NK1 Antagonist Activities

Recent studies have highlighted the significant role of this compound in the development of bifunctional peptides that exhibit both opioid agonist and neurokinin-1 (NK1) antagonist activities. For instance, a study evaluated a series of peptides where Met was substituted with Nle, demonstrating that these analogs maintained comparable bioactivity while showing improved metabolic stability in plasma assays .

Table 1: Comparison of Bioactivities between Met and Nle Substituted Peptides

| Peptide | E_max at δ-opioid Receptors (%) | Plasma Stability (Half-life) |

|---|---|---|

| Met-Containing Peptide | 60 | 4.8 hours |

| Nle-Containing Peptide | 121 | >24 hours |

This data indicates that Nle-substituted peptides not only enhance receptor activity but also exhibit greater resistance to metabolic degradation.

2. Analgesic Properties

The analgesic properties of peptides containing this compound have been investigated through various experimental models. In a recent study, new tetrapeptide analogs incorporating Nle were synthesized to assess their analgesic efficacy using the Paw-pressure test (Randall-Selitto test). The results indicated that peptides with hydrophobic residues at specific positions exhibited significant analgesic activity, with this compound contributing positively to the overall effect .

Table 2: Analgesic Activity of this compound Analogues

| Compound | Analgesic Activity (Statistical Significance) |

|---|---|

| BB1 | p = 0.042776 (increased over time) |

| BB3 | p < 0.00001 (highest short-lasting activity) |

| BB11 | Reference compound for comparison |

These findings suggest that this compound can be strategically utilized in designing potent analgesic peptides.

Metabolic Stability

The incorporation of this compound into peptide sequences has been shown to enhance metabolic stability significantly. Research indicates that peptides containing Nle degrade more slowly than their Met counterparts, allowing for sustained therapeutic effects . This property is crucial for developing drugs aimed at chronic conditions where prolonged action is desired.

Case Study 1: Bifunctional Peptides

A notable case involved the design of a bifunctional peptide where Nle replaced Met. This peptide demonstrated effective pain relief without the typical side effects associated with opioid use. The study confirmed that the Nle substitution did not compromise the peptide's biological activity while enhancing its stability .

Case Study 2: Analgesic Testing

In another study focused on analgesic activity, various analogs containing this compound were synthesized and tested. The results showed that specific hydrophobic configurations led to higher analgesic potency compared to other amino acids like Val or Ile, indicating the importance of structural optimization in drug design .

Propiedades

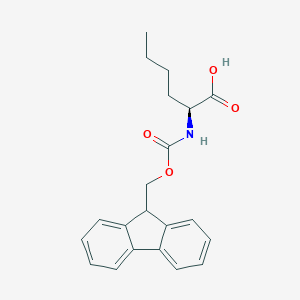

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426568 | |

| Record name | Fmoc-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77284-32-3 | |

| Record name | Fmoc-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the critical micelle concentration (CMC) of Fmoc-L-Norleucine and how does it compare to other similar compounds?

A1: While the provided research [] does not determine a specific CMC for Fmoc-L-Norleucine, it highlights that this compound forms a gel at concentrations above 0.2 M. In contrast, the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine exhibit CMCs around 0.1 M. This difference in behavior suggests that the longer alkyl side chain in Fmoc-L-norleucine contributes to a stronger tendency for gelation rather than micelle formation compared to its shorter-chain counterparts.

Q2: What structural characteristics of Fmoc-amino acid surfactants were investigated in this research?

A2: The research [] primarily focused on investigating the self-assembly properties of Fmoc-amino acid surfactants using powder X-ray diffraction, which revealed a bilayer structure formation. Additionally, the study explored the chiroptical properties of these surfactants, including optical rotation, electronic circular dichroism, and vibrational circular dichroism. Interestingly, the specific rotation was observed to increase with concentration beyond the CMC, opening up new research avenues exploring the relationship between specific rotation and aggregate size and shape in surfactant solutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.